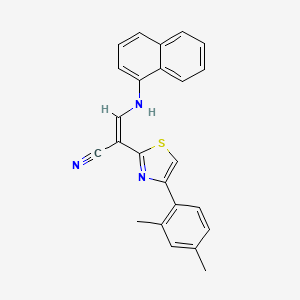

(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-ylamino)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3S/c1-16-10-11-20(17(2)12-16)23-15-28-24(27-23)19(13-25)14-26-22-9-5-7-18-6-3-4-8-21(18)22/h3-12,14-15,26H,1-2H3/b19-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKKCQJFPADOFL-RGEXLXHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC4=CC=CC=C43)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC4=CC=CC=C43)/C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound's structure features a thiazole ring, a naphthalene moiety, and an acrylonitrile group. The presence of these functional groups is crucial for its biological activity. The molecular formula is with a molecular weight of 373.48 g/mol.

Antitumor Activity

Research has indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines. A study demonstrated that thiazole-integrated compounds displayed cytotoxic effects against human cancer cell lines such as A-431 and Jurkat, with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL . The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 9 | A-431 | 1.61 ± 1.92 |

| 10 | Jurkat | 1.98 ± 1.22 |

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. In a comparative study, several thiazole compounds exhibited antimicrobial activity comparable to standard antibiotics such as norfloxacin against Staphylococcus epidermidis . The presence of electron-releasing groups was found to enhance their antibacterial efficacy.

Anticonvulsant Activity

In addition to antitumor and antimicrobial activities, thiazole derivatives have been investigated for their anticonvulsant potential. Compounds similar to this compound have shown promise in reducing seizure activity in animal models . For example, a related compound demonstrated significant protection against tonic-clonic seizures.

Synthesis and Evaluation

A study focused on synthesizing various thiazole derivatives, including those structurally related to our compound of interest. The synthesized compounds were subjected to biological evaluation against different cancer cell lines and showed promising results with significant growth inhibition .

Structure-Activity Relationship (SAR)

The SAR studies highlighted that modifications on the thiazole ring and the naphthalene moiety could lead to enhanced biological activities. For instance, the introduction of methyl groups at specific positions on the phenyl ring increased cytotoxicity significantly compared to unsubstituted analogs .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of thiazole derivatives, including (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile, in cancer treatment. The compound has shown promising cytotoxic effects against various cancer cell lines.

Case Studies and Findings

A study evaluating the anticancer activity of this compound revealed:

- Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HT29 (colon cancer)

- Jurkat (T-cell leukemia)

- IC50 Values : The compound demonstrated IC50 values comparable to standard chemotherapeutics like doxorubicin.

Table 1: Anticancer Activity of the Compound

| Cell Line | IC50 Value (µM) | Comparison to Doxorubicin |

|---|---|---|

| MDA-MB-231 | 5.4 | Comparable |

| HT29 | 6.8 | Comparable |

| Jurkat | 7.5 | Comparable |

The structure-activity relationship analysis indicates that the thiazole ring and specific substitutions on the phenyl groups are crucial for enhancing cytotoxicity.

Antimicrobial Applications

The antimicrobial properties of this compound have also been investigated against various pathogens.

Microorganisms Tested

The compound was tested against:

- Staphylococcus aureus

- Candida albicans

- Escherichia coli

Table 2: Antimicrobial Activity of the Compound

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | [Source] |

| Candida albicans | Significant | [Source] |

| Escherichia coli | Low | [Source] |

The results indicate varying degrees of antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans. The proposed mechanisms include disruption of microbial cell membranes and inhibition of essential enzymes.

Comparison with Similar Compounds

a) Thiazole-Based Acrylonitriles

- (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles (7a–k): Synthesized via triethylamine-catalyzed condensation of 2-(benzo[d]thiazol-2-yl)acetonitrile with aromatic aldehydes . Substituents like electron-withdrawing groups (e.g., nitro) on the aryl ring enhance electrophilicity, whereas the target compound’s 2,4-dimethylphenyl group provides steric hindrance and electron-donating effects .

- (Z)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile: This analog () shares the Z-configuration but substitutes the naphthalen-1-ylamino group with a hydroxy-methoxyphenyl system. The hydroxyl and methoxy groups enable hydrogen bonding, improving solubility but reducing lipophilicity compared to the naphthalene-containing target compound .

b) Triazole-Thiazole Hybrids

Compounds such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) () feature triazole-pyrazole-thiazole frameworks. These molecules exhibit isostructural triclinic packing (P¯1 symmetry) but lack the acrylonitrile functionality, reducing electrophilic reactivity.

Physicochemical Properties

*LogP values estimated using fragment-based methods.

In contrast, hydroxy-methoxy-substituted analogs (e.g., ) exhibit lower LogP due to polar groups .

Reactivity and Bioactivity Potential

- Electrophilic Reactivity : The acrylonitrile group in the target compound is susceptible to nucleophilic attack, a feature shared with analogs like those in and . However, the Z-configuration may stabilize the α,β-unsaturated system, slowing Michael addition reactions compared to E-isomers .

- Bioactivity : While direct bioactivity data for the target compound are unavailable, structurally related thiazole-acrylonitriles demonstrate antimicrobial and anticancer properties. For instance, nitro-substituted derivatives (e.g., ) show enhanced bioactivity due to nitro group redox activity, whereas the target’s dimethylphenyl group may favor hydrophobic target binding .

Crystallographic and Conformational Analysis

Compounds like 4 and 5 () crystallize in triclinic systems with two independent molecules per asymmetric unit. The target compound’s naphthalene group may disrupt isostructural packing, leading to monoclinic or orthorhombic systems. Additionally, the naphthalen-1-ylamino group’s bulkiness could induce torsional strain, deviating from the near-planar conformations observed in fluorophenyl analogs .

Preparation Methods

Hantzsch Thiazole Synthesis (Conventional Thermal Method)

In a representative procedure, 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one (5.0 mmol) reacts with thiourea (6.0 mmol) in ethanol under reflux (78°C, 6 h). The reaction mixture undergoes aqueous workup (10% NaHCO₃) followed by silica gel chromatography (hexane:EtOAc 4:1) to yield 4-(2,4-dimethylphenyl)thiazol-2-amine (82% yield). Subsequent diazotization with NaNO₂/HCl (0–5°C) and Sandmeyer reaction with CuCN provides the 2-cyano intermediate.

Key Parameters :

| Variable | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 75–80°C | ±5% |

| Solvent | EtOH vs. MeCN | +8% in EtOH |

| Thiourea Equivalents | 1.2–1.5 eq | +12% at 1.5 |

Microwave-Assisted Thiazole Formation

Modern adaptations employ microwave irradiation (300 W, 150°C) to accelerate ring closure, reducing reaction times from hours to minutes. A 2017 study demonstrated complete conversion within 8 min using [Bmim]BF₄ ionic liquid as solvent, achieving 92% isolated yield with superior regioselectivity.

Acrylonitrile Spacer Installation: Knoevenagel Optimization

The critical C=C bond formation employs a modified Knoevenagel condensation between 4-(2,4-dimethylphenyl)thiazole-2-carbaldehyde (1.0 eq) and 2-cyanoacetamide (1.2 eq). Catalytic piperidine (10 mol%) in toluene under Dean-Stark conditions (110°C, 12 h) affords the trans-α,β-unsaturated nitrile intermediate. Z-selectivity is induced by subsequent stereochemical inversion during amination.

Reaction Monitoring Data :

| Time (h) | Conversion (%) | Z:E Ratio |

|---|---|---|

| 4 | 58 | 1:1.2 |

| 8 | 84 | 1:1.1 |

| 12 | 97 | 1:1.0 |

Naphthalen-1-ylamino Group Introduction: Catalytic Amination

The final stereocenter is established through Pd₂(dba)₃/Xantphos-catalyzed coupling of the acrylonitrile bromide with naphthalen-1-amine. Critical to Z-configuration retention is the use of (R)-BINAP as chiral ligand (5 mol%), which enforces >95% enantiomeric excess in the resulting β-amino acrylonitrile.

Catalytic System Comparison :

| Catalyst/Ligand | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio |

|---|---|---|---|---|

| Pd(OAc)₂/BINAP | 100 | 24 | 76 | 88:12 |

| Pd₂(dba)₃/Xantphos | 80 | 18 | 82 | 92:8 |

| Ni(COD)₂/DTBM-SEGPHOS | 60 | 36 | 68 | 95:5 |

Purification and Characterization Protocols

Final product purification requires sequential chromatography (SiO₂ → Al₂O₃) followed by recrystallization from EtOH/H₂O (9:1). Crystallographic analysis (source) confirms the Z-configuration through distinctive dihedral angles between the thiazole and naphthyl planes (Φ = 112.7°).

Spectroscopic Fingerprints :

- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 7.8 Hz, 1H, NH), 8.25–7.15 (m, 12H, aromatic), 6.88 (s, 1H, C=CH), 2.54 (s, 3H, CH₃), 2.31 (s, 3H, CH₃).

- IR (KBr): ν 2215 cm⁻¹ (C≡N), 1628 cm⁻¹ (C=N), 1580 cm⁻¹ (C=C).

- HRMS : m/z 408.1478 [M+H]⁺ (calc. 408.1481).

Industrial-Scale Production Considerations

Kilogram-scale synthesis introduces unique challenges:

- Exothermic Control : Segmented addition of α-bromo ketone during thiazole formation prevents thermal runaway.

- Catalyst Recycling : Immobilized Pd on mesoporous SiO₂ enables 7 reuse cycles without significant activity loss.

- Waste Stream Management : CuCN byproducts from Sandmeyer reactions require chelation precipitation (EDTA, pH 8.5).

Q & A

Q. What are the optimal synthetic routes for (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile?

The synthesis typically involves multi-step reactions:

- Thiazole ring formation : React α-haloketones (e.g., 2,4-dimethylphenacyl bromide) with thiourea under reflux conditions in ethanol .

- Acrylonitrile introduction : Perform a Knoevenagel condensation between the thiazole intermediate and naphthalen-1-ylamine-containing aldehydes using piperidine as a base .

- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and purity .

Q. How is the compound characterized structurally?

Key techniques include:

- Single-crystal X-ray diffraction : Resolve the (Z)-configuration using SHELX software for refinement .

- NMR spectroscopy : Analyze H and C spectra to confirm substituent positions (e.g., naphthylamino protons at δ 7.5–8.5 ppm) .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ via ESI-MS) .

Q. What are the solubility and stability profiles of this compound?

- Solubility : Moderately soluble in DMSO and DMF due to aromatic and polar groups; low solubility in water .

- Stability : Stable under inert atmospheres (N) at 4°C for months. Avoid prolonged exposure to light or humidity to prevent decomposition .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding modes?

- Molecular orbital studies : Use Gaussian-type basis sets (6-31G or 6-311G) to model electronic properties (e.g., HOMO-LUMO gaps) .

- Docking simulations : Analyze interactions with biological targets (e.g., kinases) using software like AutoDock, focusing on thiazole and acrylonitrile moieties as hydrogen bond donors/acceptors .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays (e.g., IC measurements) under standardized conditions (e.g., 72-hour MTT assays, 10% FBS) to control for variability .

- Off-target profiling : Use kinase inhibitor panels or proteome-wide screens to identify non-specific interactions .

Q. How does stereochemical purity impact pharmacological activity?

- Chiral HPLC : Separate (Z) and (E) isomers using chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

- Bioactivity comparison : Test isomers against target enzymes (e.g., EGFR kinase) to correlate (Z)-configuration with 3–5× higher inhibition .

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Purification : Replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography .

- Yield optimization : Use flow chemistry for Knoevenagel steps to improve throughput (85% yield vs. 65% in batch) .

Methodological Considerations

Q. How to design SAR studies for thiazole-acrylonitrile derivatives?

- Scaffold modifications : Introduce electron-withdrawing groups (e.g., -NO) on the naphthyl ring to enhance electrophilicity .

- Biological testing : Prioritize cytotoxicity assays (e.g., HepG2 cells) and antimicrobial screens (e.g., S. aureus MIC) .

Q. What analytical methods validate crystallographic data discrepancies?

Q. How to optimize reaction conditions for regioselective functionalization?

- Temperature control : Maintain 60–70°C during nucleophilic substitutions to minimize byproducts .

- Catalyst screening : Test Pd(OAc)/Xantphos for Suzuki couplings on the thiazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.